2,7-Bis(piperazin-1-ylsulfonyl)fluoren-9-one
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Overview
Description
2,7-Bis(piperazin-1-ylsulfonyl)fluoren-9-one is an organic compound with the molecular formula C21H24N4O5S2. It has a molecular weight of 476.57. This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C21H24N4O5S2 . The molecule consists of a fluoren-9-one core, which is substituted at the 2 and 7 positions by piperazin-1-ylsulfonyl groups.Scientific Research Applications
Synthesis and Material Science Applications
Synthetic Methodologies and Catalysis : Research has focused on developing novel synthetic routes for fluorene derivatives, highlighting the importance of these compounds in organic synthesis. For example, a study describes the Fe-catalyzed synthesis of flunarizine, a calcium channel blocker, demonstrating advanced catalytic methods for functionalizing fluorene compounds, which could be relevant for the synthesis of 2,7-Bis(piperazin-1-ylsulfonyl)fluoren-9-one derivatives (Shakhmaev, Sunagatullina, & Zorin, 2016).
Polymeric Materials : A study on polyamides containing fluorene "cardo" groups and s-triazine rings synthesizes materials with inherent properties useful in high-performance applications. This research points to the potential of incorporating fluorene derivatives, like this compound, into polymers for enhanced material properties (Sagar, Shingte, Wadgaonkar, & Salunkhe, 2001).
Pharmacological Research
Antibacterial and Antitumor Activities : The synthesis and evaluation of novel bis(pyrazole-benzofuran) hybrids with piperazine linkers have shown potent antibacterial and biofilm inhibition activities, suggesting that similar fluorene-piperazine derivatives could be explored for antimicrobial and antitumor applications (Mekky & Sanad, 2020).
Drug Synthesis and Design : The development of new compounds for therapeutic use often involves fluorene derivatives as key intermediates. Research on synthesizing derivatives like 1-(7-Fluoro-naphthalen-1-yl)piperazine hydrochloride demonstrates the relevance of fluorene-based compounds in drug development processes (Magano, Akin, Chen, Giza, Moon, & Saenz, 2008).
Safety and Hazards
Properties
IUPAC Name |
2,7-bis(piperazin-1-ylsulfonyl)fluoren-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S2/c26-21-19-13-15(31(27,28)24-9-5-22-6-10-24)1-3-17(19)18-4-2-16(14-20(18)21)32(29,30)25-11-7-23-8-12-25/h1-4,13-14,22-23H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGKCPLGPKHRJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCNCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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